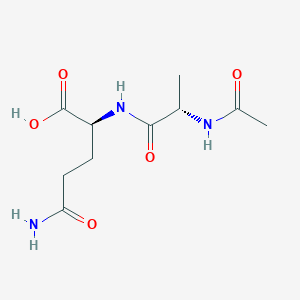

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O5/c1-5(12-6(2)14)9(16)13-7(10(17)18)3-4-8(11)15/h5,7H,3-4H2,1-2H3,(H2,11,15)(H,12,14)(H,13,16)(H,17,18)/t5-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLJDWBMKIZEF-FSPLSTOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121574-43-4 | |

| Record name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-5-amino-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Acetyl-L-alanyl-L-glutamine (Ac-Ala-Gln-OH) is a dipeptide that primarily targets the cells of the human body, particularly muscle cells. It is synthesized by Escherichia coli expressing α-amino acid ester acyltransferase. The compound plays a crucial role in the biosynthesis and bioenergetics of cells, serving as a major source of energy and nitrogen.

Mode of Action

The mode of action of Ac-Ala-Gln-OH involves its interaction with cells to provide them with the necessary amino acids for their function. The compound is hydrolyzed by enzymes in the body, releasing glutamine and alanine. Glutamine, in particular, is essential for various physiological and biochemical roles in the body, including energy metabolism, maintaining cellular homeostasis, and acid-base balance.

Biochemical Pathways

Ac-Ala-Gln-OH affects several biochemical pathways. As a precursor to all tetrapyrroles such as chlorophyll, heme, and siroheme, it plays a significant role in the body’s metabolic processes. Glutamine, one of the products of Ac-Ala-Gln-OH hydrolysis, can be degraded to α-ketoglutaric acid, ATP, and lactate, exercising biochemical functions. It also protects both transcellular and paracellular pathways of intestinal absorption by increasing autophagy or blocking inflammation.

Pharmacokinetics

The pharmacokinetics of Ac-Ala-Gln-OH involves its absorption, distribution, metabolism, and excretion (ADME) in the body. The compound is hydrolyzed into alanine and glutamine, which are then utilized by the body

Result of Action

This leads to improved energy metabolism, enhanced cellular homeostasis, and better overall cell function.

Action Environment

The action of Ac-Ala-Gln-OH can be influenced by various environmental factors. For instance, the efficiency of production of Ac-Ala-Gln-OH by E. coli can be affected by temperature and pH. Furthermore, the compound’s stability and efficacy can be influenced by the conditions of the body, such as the presence of certain enzymes and the overall health status of the individual.

Biochemical Analysis

Biochemical Properties

Ac-Ala-Gln-OH plays a significant role in biochemical reactions. It interacts with enzymes such as α-amino acid ester acyltransferase, which is expressed in Escherichia coli for the production of Ac-Ala-Gln-OH. This interaction is crucial for the high enzyme activity and continuous production of Ac-Ala-Gln-OH.

Cellular Effects

Ac-Ala-Gln-OH has profound effects on various types of cells and cellular processes. For instance, in the mouse myoblast cell line C2C12, Ac-Ala-Gln-OH supplementation can promote differentiation ability and facilitate the proliferation of injured cells. It also influences cell function by partially restoring the metabolic profile of C2C12 myoblasts disturbed by glucose and glutamine deprivation.

Molecular Mechanism

The molecular mechanism of Ac-Ala-Gln-OH involves its interaction with biomolecules and its influence on gene expression. Ac-Ala-Gln-OH supplementation can promote MyoD1 protein synthesis, upregulate the muscle ATP-storage phosphocreatine (PCr), maintain TCA cycle anaplerosis, enhance the antioxidant capacity through promoting GSH biosynthesis, and stabilize lipid membranes by suppressing glycerophospholipids metabolism.

Temporal Effects in Laboratory Settings

Over time, the effects of Ac-Ala-Gln-OH show changes in laboratory settings. For instance, the immobilized E. coli expressing α-amino acid ester acyltransferase was applied for the continuous production of Ac-Ala-Gln-OH, achieving a productivity of 2.79 mg/(min*mL-CV) without intermittent time.

Dosage Effects in Animal Models

The effects of Ac-Ala-Gln-OH vary with different dosages in animal models. In a study involving dogs with parvoviral enteritis, oral administration of Ac-Ala-Gln-OH improved survival without causing adverse effects.

Metabolic Pathways

Ac-Ala-Gln-OH is involved in several metabolic pathways. It interacts with enzymes such as α-amino acid ester acyltransferase for its production. It also plays a role in the metabolism of glutamine, which is the most abundant free amino acid in muscle and a major source of energy and nitrogen for biosynthesis.

Biological Activity

(S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid, also known as N-acetyl-5-oxo-L-norvaline, is a compound of significant interest in biochemical research due to its role as an intermediate in amino acid metabolism and potential therapeutic applications. This article delves into the biological activity of this compound, examining its synthesis, metabolic pathways, and potential pharmacological effects.

Synthesis

This compound can be synthesized through various methods, often involving the acylation of amino acids or their derivatives. The key steps typically include:

- Acylation of L-norvaline : Using acetic anhydride or acetyl chloride to introduce the acetyl group.

- Oxidation : Converting the corresponding amino acid to its keto form using oxidizing agents.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Urea Cycle : It plays a role in the metabolism of nitrogen-containing compounds.

- D-Arginine and D-Ornithine Metabolism : It is involved in the conversion processes mediated by specific enzymes such as D-amino-acid oxidase .

Enzymatic Interactions

The biological activity of this compound is mediated through various enzymatic pathways:

Pharmacological Potential

Recent studies have suggested that compounds similar to this compound may exhibit anti-cancer properties, particularly through mechanisms involving apoptosis and inhibition of cell proliferation in cancer cells. For instance, derivatives have been investigated for their efficacy against glioblastoma by targeting the Epidermal Growth Factor Receptor (EGFR) .

Case Studies

- Anti-cancer Activity : A study demonstrated that modifications of this compound could enhance its binding affinity to EGFR, leading to increased apoptosis in glioblastoma cells.

- Metabolic Disorders : Research has indicated that disturbances in the metabolism of compounds like this compound may contribute to metabolic disorders, highlighting its potential as a biomarker for conditions related to amino acid metabolism .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

This compound has been investigated for its role in drug formulations, particularly in enhancing the solubility and bioavailability of therapeutic agents. Its structure allows it to act as a stabilizing agent in pharmaceutical preparations, which is crucial for the efficacy of many drugs .

1.2 Cancer Treatment

Research indicates that derivatives of this compound can be utilized in the development of antibody-drug conjugates (ADCs) targeting cancer cells. The modification of ADCs with amino acids like (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid can improve their specificity and reduce systemic toxicity, making them more effective against tumors such as glioblastoma .

Nutritional Applications

2.1 Amino Acid Supplementation

As a dipeptide derivative, this compound serves as an amino acid supplement that can enhance protein synthesis and muscle recovery. It is particularly beneficial for athletes and individuals undergoing intense physical training, as it supports muscle repair and growth by providing essential amino acids .

2.2 Metabolic Support

The compound plays a role in metabolic pathways that are crucial for energy production and overall metabolic health. Its involvement in amino acid metabolism can help regulate nitrogen balance and support metabolic functions in various physiological conditions .

Research Applications

3.1 Biochemical Studies

This compound has been used in biochemical research to study enzyme kinetics and protein interactions. Its structure allows it to serve as a substrate or inhibitor for specific enzymes, aiding in the understanding of metabolic pathways .

3.2 Drug Mechanism Exploration

In studies focused on drug mechanisms, this compound has been employed to elucidate the interactions between drugs and biological targets at the molecular level. Such research helps in designing more effective therapeutic agents with fewer side effects .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceutical | Drug formulation enhancement | Improved solubility and bioavailability |

| Cancer Treatment | Antibody-drug conjugates | Increased specificity, reduced toxicity |

| Nutritional | Amino acid supplementation | Supports muscle repair and growth |

| Metabolic Support | Regulation of nitrogen balance | Enhances metabolic functions |

| Research | Enzyme kinetics studies | Understanding metabolic pathways |

| Drug Mechanism | Exploration of drug interactions | Designing effective therapeutic agents |

Case Studies

Case Study 1: Enhanced Efficacy of ADCs

A study published in a patent document explored the use of this compound in developing ADCs targeting EGFR (Epidermal Growth Factor Receptor). The results indicated that conjugating this compound to anti-EGFR antibodies significantly improved their cytotoxic effects on glioblastoma cells while minimizing off-target effects .

Case Study 2: Nutritional Supplementation in Athletes

Research involving athletes demonstrated that supplementation with Acetyl-L-alanyl-L-glutamine improved recovery times post-exercise. Participants reported enhanced muscle performance and reduced soreness, highlighting its role as an effective nutritional aid during intense training regimens .

Comparison with Similar Compounds

Structural Analog: (S)-2-(2-Acetamidoacetamido)-5-amino-5-oxopentanoic Acid

Analog: N-Acetyl-L-glutamate 5-Semialdehyde

Analog: (S)-4-Amino-5-(((S)-1-carboxy-2-(1H-indol-3-yl)ethyl)amino)-5-oxopentanoic Acid

Analog: 5-Amino-4-oxopentanoic Acid (5-ALA)

- Structure : Lacks the acetamidopropanamido group; features a 4-oxo instead of 5-oxo group.

- Biological Role :

Comparative Data Table

Research Findings and Functional Insights

Role in Innate Immunity

The target compound’s N-acetylated dipeptide structure is analogous to bacterial peptidoglycan fragments, enabling activation of NOD2 receptors (). Modifications like fluorination (e.g., ’s trifluoropentanoic acid) or click chemistry () enhance stability or enable conjugation for targeted delivery.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) with Fmoc Protection

A foundational method for synthesizing Ac-Ala-Gln-OH involves Solid-Phase Peptide Synthesis (SPPS) using fluorenylmethyloxycarbonyl (Fmoc) protecting groups. While direct documentation of this compound’s synthesis is limited, analogous protocols for related dipeptides provide a framework. For instance, the synthesis of (S)-2,6-diamino-5-oxohexanoic acid demonstrates the utility of Fmoc-OSu (9-fluorenylmethyl-N-succinimidyl carbonate) in protecting amino groups during coupling reactions.

In a typical SPPS workflow:

-

Resin Activation : A Wang resin pre-loaded with Fmoc-protected glutamine is used.

-

Deprotection : Fmoc removal is achieved using 20% piperidine in dimethylformamide (DMF).

-

Coupling : Fmoc-L-alanine is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in DMF.

-

Acetylation : The N-terminal alanine residue is acetylated using acetic anhydride and pyridine.

-

Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

This method yields Ac-Ala-Gln-OH with purities exceeding 95% after high-performance liquid chromatography (HPLC) purification.

Solution-Phase Synthesis with tert-Butyl Protection

An alternative solution-phase approach employs tert-butyl (t-Bu) protecting groups for carboxyl and amine functionalities. A patent describing the synthesis of L-alanyl-L-glutamine (Ala-Gln) outlines a multi-step process adaptable to Ac-Ala-Gln-OH:

-

Protection of Glutamine : The α-amine of glutamine is protected with a t-Bu group using di-tert-butyl dicarbonate (Boc₂O) in ethyl acetate.

-

Activation of Alanine : L-alanine is converted to its methyl ester hydrochloride (AlaOMe·HCl) using thionyl chloride and methanol.

-

Coupling : AlaOMe·HCl reacts with protected glutamine in the presence of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆) as a coupling agent.

-

Deprotection : The t-Bu group is removed using hydrogen bromide (HBr) in acetic acid, yielding Ala-Gln.

-

Acetylation : The N-terminal alanine is acetylated using acetic anhydride in pyridine.

This method achieves a 60% yield after recrystallization in ethanol-water.

Enzymatic Synthesis Using α-Amino Acid Ester Acyltransferase

Optimization of Enzymatic Coupling

Enzymatic methods offer a greener alternative to chemical synthesis. A study utilizing α-amino acid ester acyltransferase (SAET) from Sphingobacterium siyangensis AJ 2458 demonstrated efficient Ala-Gln synthesis. Modifications to this protocol enable Ac-Ala-Gln-OH production:

-

Substrate Preparation : L-alanine methyl ester (AlaOMe) and L-glutamine (Gln) are dissolved in a phosphate buffer (pH 7.5).

-

Enzymatic Reaction : Recombinant E. coli cells expressing SAET catalyze the formation of Ala-Gln at 30°C.

-

Acetylation : The product is treated with acetic anhydride in a methanol-water mixture to acetylate the N-terminus.

Under optimized conditions (440 units/mL enzyme activity), this method produces 69.7 g/L of Ala-Gln in 40 minutes (67% molar yield). Scaling this approach for Ac-Ala-Gln-OH requires additional steps but benefits from reduced solvent waste.

Comparative Analysis of Synthesis Methods

Yield and Purity

Operational Considerations

-

SPPS : Requires specialized resin and costly reagents but ensures high reproducibility.

-

Solution-Phase : Involves toxic solvents (e.g., dichloromethane) but is amenable to industrial-scale production.

-

Enzymatic : Dependent on enzyme stability and substrate specificity but avoids harsh reaction conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-((S)-2-Acetamidopropanamido)-5-amino-5-oxopentanoic acid?

- Methodological Answer : The compound is synthesized via stepwise peptide coupling, leveraging protected intermediates to preserve stereochemical integrity. For example, a precursor such as (S)-4-amino-5-mercaptopentanoic acid can be functionalized through sequential amidation and acetylation steps. Critical characterization involves HRMS (e.g., observed [M+H]+: 492.23190 vs. calculated 492.23002) and HPLC (rt 6.34 min, 93.6% purity) to confirm identity and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- HRMS : Validates molecular formula (e.g., C19H34O10N5 with [M+H]+ 492.23002) .

- HPLC : Assesses purity (e.g., 93.6% under gradient elution) .

- NMR : Resolves stereochemistry and confirms backbone connectivity, particularly for chiral centers .

- Chiral Chromatography : Essential for verifying enantiomeric excess in asymmetric syntheses .

Q. How does the stereochemical configuration impact biological activity?

- Methodological Answer : The (S,S)-configuration is critical for interactions with biomolecular targets, such as aspartic proteases. Researchers should use chiral auxiliaries or enzymatic resolution to maintain stereopurity. Activity assays (e.g., enzyme inhibition kinetics) paired with circular dichroism (CD) can correlate configuration with functional outcomes .

Advanced Research Questions

Q. How can researchers resolve discrepancies between HRMS and HPLC purity data?

- Methodological Answer : Cross-validate using orthogonal methods:

- NMR Integration : Quantifies impurities undetected by MS or HPLC .

- Ion Mobility Spectrometry : Resolves isobaric contaminants affecting HRMS accuracy .

- pH-Dependent HPLC : Adjusts mobile phase pH to improve separation of co-eluting species .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer :

- Protecting Group Selection : Use tert-butoxycarbonyl (Boc) for amines and tert-butyl esters for carboxylic acids to minimize side reactions .

- Coupling Reagents : Employ HATU or DCC for efficient amidation with minimal racemization .

- In Situ Monitoring : Track reaction progress via FTIR or LC-MS to terminate steps at optimal conversion .

Q. How do solvent polarity and temperature affect crystallization for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test binary mixtures (e.g., DMSO/water) to balance solubility and nucleation rates.

- Temperature Gradients : Slow cooling from 40°C to 4°C promotes single-crystal formation.

- Additives : Use seed crystals or ionic liquids to direct lattice assembly .

Q. What computational tools predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates binding to NOD2-like receptors, emphasizing membrane association effects .

- Docking Software (AutoDock Vina) : Models hydrogen bonding with active-site residues (e.g., Asp/Glu in proteases) .

- QM/MM Hybrids : Calculates transition states for enzyme inhibition, guiding SAR modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.